2-Methyl-3-propyl-1,2-oxaziridine
Overview
Description
2-Methyl-3-propyl-1,2-oxaziridine is a heterocyclic organic compound with the molecular formula C₅H₁₁NO It belongs to the class of oxaziridines, which are characterized by a three-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-propyl-1,2-oxaziridine can be synthesized through several methods. One common approach involves the cyclization of 2-methyl-3-propyl-1-aminopropan-1-ol with a suitable oxidizing agent. The reaction typically requires controlled conditions to ensure the formation of the oxaziridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using robust and scalable processes. These methods aim to optimize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-propyl-1,2-oxaziridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles can substitute the oxaziridine ring under specific conditions.
Major Products Formed:
Oxidation: Formation of oxaziridine derivatives.
Reduction: Production of corresponding amines.
Substitution: Generation of various substituted oxaziridines.
Scientific Research Applications
2-Methyl-3-propyl-1,2-oxaziridine has several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of oxaziridine derivatives.
Biology: It can be used in biochemical studies to investigate enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-3-propyl-1,2-oxaziridine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an oxidizing agent, transferring oxygen atoms to substrates, and participating in various biochemical processes.
Comparison with Similar Compounds
2-Methyl-3-propyl-1,2-oxaziridine is compared with other similar compounds, such as 2,3-dimethyl-1,2-oxaziridine and 3-ethyl-2-methyl-1,2-oxaziridine. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from organic synthesis to drug discovery.
Properties
IUPAC Name |
2-methyl-3-propyloxaziridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-4-5-6(2)7-5/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNVKESMWBRZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1N(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974273 | |
Record name | 2-Methyl-3-propyloxaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58751-77-2 | |
Record name | Oxaziridine, 2-methyl-3-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058751772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-propyloxaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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